LogP Comparison Against 3-Aminotetrahydrofuran
3-Aminotetrahydrofuran-3-carbonitrile exhibits a significantly lower predicted lipophilicity (XLogP3 = −1.1) compared to the simpler 3-aminotetrahydrofuran (XLogP3 ≈ −0.2), a difference attributable to the electron-withdrawing and polar nitrile substituent [1]. This shift in lipophilicity corresponds to a calculated ΔLogP of approximately −0.9 log units, which can translate to measurably different aqueous solubility and pharmacokinetic behavior when incorporated into lead compounds .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1.1 |
| Comparator Or Baseline | 3-Aminotetrahydrofuran: XLogP3 ≈ −0.2 (PubChem predicted) |
| Quantified Difference | ΔXLogP3 ≈ −0.9 log units |
| Conditions | In silico prediction using XLogP3 algorithm; values retrieved from BOC Sciences and PubChem, respectively. |
Why This Matters
A lower LogP can improve aqueous solubility and reduce non-specific protein binding, which is critical for medicinal chemists optimizing pharmacokinetic profiles of drug candidates derived from this building block.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for 3-Aminotetrahydrofuran. PubChem.ncbi.nlm.nih.gov. Accessed April 2026. View Source
